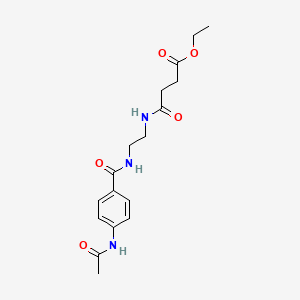

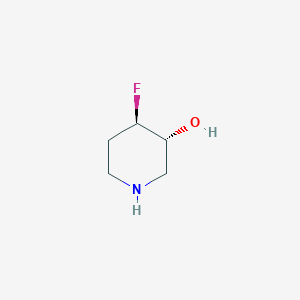

(3R,4R)-rel-4-Fluoropiperidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural Analysis in Pharmaceuticals

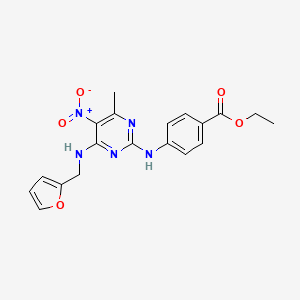

(3R,4S)- and (3S,4R)- 4-(4-fluorophenyl)-3-hydroxylmethyl- 1-methylpiperidine, intermediates in the synthesis of pharmaceuticals like paroxetine and femoxetine, have been studied using vibrational circular dichroism (VCD) spectroscopy. This study provides insights into the solution structures of these compounds and demonstrates the sensitivity of VCD to geometry changes in chiral pharmaceuticals (Urbanová et al., 2002).

Enantioselective Synthesis

The first enantioselective synthesis route for both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, an important building block in medicinal chemistry, was developed using a modified cinchona alkaloid catalyst. This process highlights the versatility of primary amines in achieving enantioselective fluorination, which is crucial for producing enantiopure material in pharmaceuticals (Shaw et al., 2013).

Synthesis of Aminohydroxylated Piperidine Alkaloid Analogs

Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols were synthesized as precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. The synthesis involved the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, highlighting the compound's role in synthesizing bioactive molecules (Grishina et al., 2011).

Radiolabelling for PET Imaging

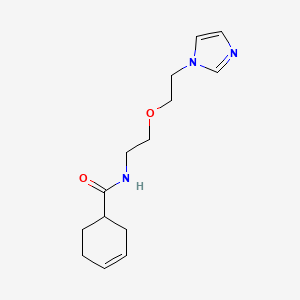

The study on radiolabelling of 1,4-disubstituted 3-[(18)F]fluoropiperidines aimed to develop novel radiotracers for positron emission tomography (PET). This research demonstrates the potential of 3-fluoropiperidine as a building block in medicinal chemistry for the pharmacomodulation of piperidine-containing compounds, although the initial attempts at visualizing NR2B NMDA receptors were not entirely successful (Koudih et al., 2012).

Synthesis of Fluorinated Pharmaceuticals

The synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines represents a key step in producing bifunctional building blocks for fluorinated pharmaceutical compounds. The process involves regioselective bromofluorination, emphasizing the significance of fluorinated azaheterocycles in pharmaceutical synthesis (Verniest et al., 2010).

Aza-Prins Cyclization for Fluoropiperidine Synthesis

The aza-Prins cyclization method was utilized for the synthesis of 4-fluoropiperidines. This method, involving the reaction of aldehydes with N-tosyl homoallylamine, provides a simple, convenient, and cost-effective approach for preparing 4-fluoropiperidines, demonstrating the compound's utility in organic synthesis (Yadav et al., 2010).

Propriétés

IUPAC Name |

(3R,4R)-4-fluoropiperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAXOFJRWIZALN-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-rel-4-Fluoropiperidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2473529.png)

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)